2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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Overview
Description
2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol It is characterized by the presence of a fluorine atom, a pyridinone ring, and an acetic acid moiety
Preparation Methods
The synthesis of 2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine with acetic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid: This compound has a similar structure but contains a pyrimidinone ring instead of a pyridinone ring.
2-chloro-5-fluoropyrimidine: This compound is used as an intermediate in the synthesis of various organic molecules and has different chemical properties due to the presence of a chlorine atom.
Properties
CAS No. |
1266958-25-1 |
---|---|
Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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